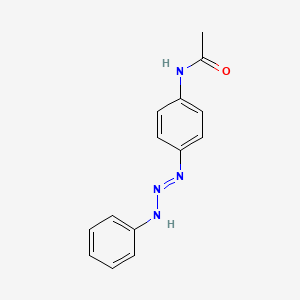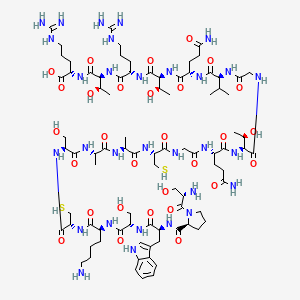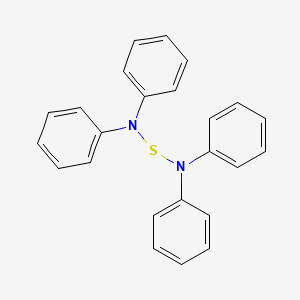
N,N'-Sulfanediylbis(N-phenylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Sulfanediylbis(N-phenylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenyl groups attached to a sulfur atom through nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Sulfanediylbis(N-phenylaniline) typically involves the reaction of aniline with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Aniline is reacted with sulfur dichloride in the presence of a base, such as sodium hydroxide, to form the intermediate product.
- The intermediate product is then subjected to further reaction with aniline to yield N,N’-Sulfanediylbis(N-phenylaniline).
Industrial Production Methods
In industrial settings, the production of N,N’-Sulfanediylbis(N-phenylaniline) involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Sulfanediylbis(N-phenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-Sulfanediylbis(N-phenylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Sulfanediylbis(N-phenylaniline) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylamine: An aromatic amine with two phenyl groups attached to a nitrogen atom.
N-Phenylaniline: A compound with a single phenyl group attached to an aniline moiety.
Uniqueness
N,N’-Sulfanediylbis(N-phenylaniline) is unique due to the presence of a sulfur atom linking the two phenyl groups through nitrogen atoms
Propiedades
Número CAS |
2129-25-1 |
|---|---|
Fórmula molecular |
C24H20N2S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-phenyl-N-(N-phenylanilino)sulfanylaniline |
InChI |
InChI=1S/C24H20N2S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
GQIDDXDAUJENMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)SN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


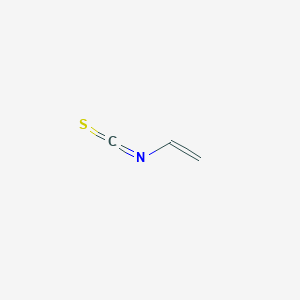
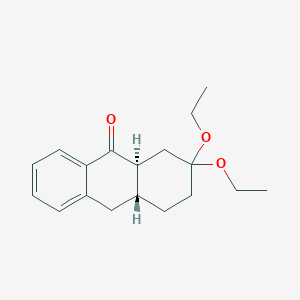

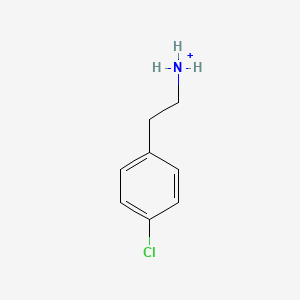

![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
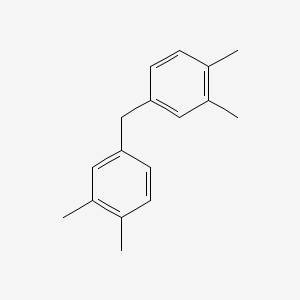
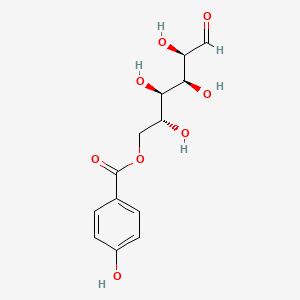
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
